ピリミジン, 4-エトキシ-6-メチル-2-(1-メチルエチル)-

説明

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and organic materials, contributing to advancements in diverse fields.

科学的研究の応用

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

化学反応の分析

Types of Reactions

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The ethoxy, methyl, and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrimidines.

作用機序

The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their activity and resulting in therapeutic effects .

類似化合物との比較

Similar Compounds

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-: Unique due to its specific substitution pattern.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with a chlorine and methylthio group instead of isopropyl.

4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Contains a tetrahydropyridinyl group, showing different biological activities.

Uniqueness

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- stands out due to its unique combination of ethoxy, methyl, and isopropyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

4-Ethoxy-2-isopropyl-6-methylpyrimidine (CAS Number: 72799-31-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is primarily studied in the context of its applications in agriculture and its implications in toxicology, particularly concerning its degradation products and interaction with biological systems.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

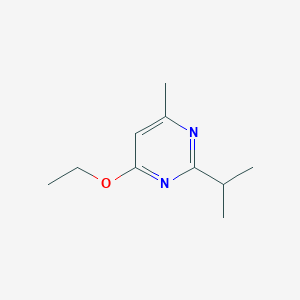

- Structure : The compound features an ethoxy group at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring.

Toxicological Profile

Research indicates that 4-Ethoxy-2-isopropyl-6-methylpyrimidine is a metabolite of diazinon, an organophosphate insecticide. Its biological activity includes potential toxicity to various organisms, which can be significant in environmental and health contexts.

Case Study: Toxicity in Livestock

A study highlighted the toxicity of diazinon and its metabolites, including 4-Ethoxy-2-isopropyl-6-methylpyrimidine, in sheep and cattle. The misuse of these compounds led to severe health issues, emphasizing the need for careful monitoring of pesticide residues in agricultural settings .

Degradation Studies

Chlorella vulgaris, a green microalga, has been studied for its ability to degrade diazinon and its metabolites. The degradation efficiency observed for 4-Ethoxy-2-isopropyl-6-methylpyrimidine was notable, suggesting that this compound can be broken down by biological processes, which may mitigate its environmental impact .

The specific mechanisms by which 4-Ethoxy-2-isopropyl-6-methylpyrimidine exerts its biological effects are not fully elucidated. However, as a metabolite of diazinon, it is hypothesized that it may interact with acetylcholinesterase (AChE) inhibition pathways similar to other organophosphates. This interaction can lead to neurotoxic effects in exposed organisms.

Table 1: Biological Activities and Toxicity Predictions

| Activity Type | Predicted Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Potential developmental risks |

| Carcinogenic | 0.571 | Increased cancer risk |

| Embryotoxic | 0.495 | Risks during fetal development |

| Mutagenic | 0.130 | Genetic damage potential |

This table summarizes predictions regarding the biological activities associated with the compound based on computational models and existing literature .

特性

IUPAC Name |

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYDGYNWKBIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223118 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-31-6 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。